![molecular formula C20H17Cl2NO4S B296387 N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296387.png)
N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide, also known as BDP-9066, is a novel sulfonamide compound that has been synthesized for scientific research purposes. This chemical compound has gained attention due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has been shown to improve insulin sensitivity and glucose metabolism in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2 and PKC, making it a useful tool for studying the role of these enzymes and signaling pathways in various diseases. However, N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide. One potential direction is to study its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its effects on other signaling pathways and enzymes involved in various diseases. Additionally, further research is needed to establish the safety and efficacy of N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide in humans.
Méthodes De Synthèse
The synthesis of N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide involves a multi-step process that includes the use of various reagents and reaction conditions. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(benzyloxy)aniline in the presence of a base to yield N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide. This intermediate is then treated with thionyl chloride and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the final product, N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide.
Applications De Recherche Scientifique
N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H17Cl2NO4S |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
2,3-dichloro-4-methoxy-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H17Cl2NO4S/c1-26-17-11-12-18(20(22)19(17)21)28(24,25)23-15-7-9-16(10-8-15)27-13-14-5-3-2-4-6-14/h2-12,23H,13H2,1H3 |
Clé InChI |
VBKKYIZGXYSSOS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl)Cl |
SMILES canonique |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole](/img/structure/B296305.png)




![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B296312.png)
amino]-N-isopropylacetamide](/img/structure/B296317.png)
amino]-N-ethylacetamide](/img/structure/B296318.png)
amino]acetamide](/img/structure/B296319.png)
amino]-N,N-diethylacetamide](/img/structure/B296320.png)
![3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide](/img/structure/B296325.png)
![4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B296327.png)

